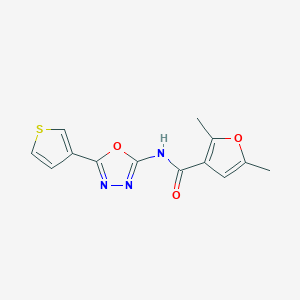

2,5-dimethyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)furan-3-carboxamide

Description

2,5-dimethyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)furan-3-carboxamide is a complex organic compound that features a furan ring substituted with dimethyl groups and a carboxamide group

Properties

IUPAC Name |

2,5-dimethyl-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)furan-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3S/c1-7-5-10(8(2)18-7)11(17)14-13-16-15-12(19-13)9-3-4-20-6-9/h3-6H,1-2H3,(H,14,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBPVDUIUKFYYSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NC2=NN=C(O2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)furan-3-carboxamide typically involves multiple steps:

Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

Coupling with the Furan Ring: The oxadiazole intermediate is then coupled with a furan derivative, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Introduction of the Thiophene Ring:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.

Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening.

Substitution: Electrophilic and nucleophilic substitution reactions can take place at various positions on the furan and thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Conditions vary depending on the type of substitution but often involve bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may lead to sulfoxides or sulfones, while reduction of the oxadiazole ring may yield amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to 2,5-dimethyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)furan-3-carboxamide have shown significant growth inhibition against various cancer cell lines. A study demonstrated that derivatives with similar structures exhibited percent growth inhibitions ranging from 51.88% to 86.61% against multiple cancer types including SNB-19 and OVCAR-8 .

Antimicrobial Properties

Oxadiazole derivatives are also recognized for their antimicrobial activities. Research indicates that compounds containing the oxadiazole ring can effectively inhibit the growth of both gram-positive and gram-negative bacteria. The synthesized derivatives have been tested against various bacterial strains with promising results in terms of antibacterial efficacy .

Anti-inflammatory Effects

Compounds featuring the oxadiazole structure have been investigated for their anti-inflammatory properties. The incorporation of specific substituents can enhance these effects, making them potential candidates for developing new anti-inflammatory drugs .

Organic Electronics

The unique electronic properties of oxadiazole compounds make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The presence of thiophene and furan rings in the structure enhances charge transport properties, which is crucial for device performance.

Sensors

The chemical stability and electronic properties of 2,5-dimethyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)furan-3-carboxamide allow its use in sensor technologies. Its ability to interact with various analytes can be exploited in the development of chemical sensors for detecting environmental pollutants or biological markers.

Case Studies

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)furan-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

- 2,5-dimethyl-N-(2-methyl-2-(thiophen-3-yl)propyl)furan-3-carboxamide

- 2,5-dimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)furan-3-carboxamide

- 2,5-dimethyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)furan-3-carboxamide

Uniqueness

What sets 2,5-dimethyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)furan-3-carboxamide apart is the presence of the oxadiazole ring, which imparts unique electronic properties and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

2,5-Dimethyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)furan-3-carboxamide is a compound that belongs to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C13H12N4O2S

- Molecular Weight : 284.33 g/mol

This compound features a furan ring, a thiophene moiety, and an oxadiazole group, contributing to its unique chemical properties and biological activities.

Biological Activity Overview

Research indicates that derivatives of oxadiazoles exhibit a wide range of biological activities including:

- Antiviral Activity : Certain oxadiazole derivatives have shown effectiveness against various viruses. For instance, compounds with similar structures have been reported to inhibit dengue virus polymerase with submicromolar activity against all four serotypes of the virus .

- Anticancer Activity : Oxadiazole derivatives have demonstrated significant antiproliferative effects against multiple cancer cell lines. For example, compounds similar to our target compound have shown high potency in inhibiting breast cancer (T-47D), leukemia (SR), and melanoma (SK-MEL-5) cell lines .

The mechanisms through which 2,5-dimethyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)furan-3-carboxamide exerts its biological effects include:

- Inhibition of Viral Replication : The compound may act by inhibiting viral polymerases or other essential enzymes involved in the viral life cycle.

- Induction of Apoptosis : Some studies suggest that oxadiazole derivatives can induce apoptosis in cancer cells through various pathways including the activation of caspases and modulation of Bcl-2 family proteins .

Antiviral Studies

A study focusing on a series of oxadiazole derivatives demonstrated that compounds structurally related to our target exhibited potent antiviral activity against dengue virus. The most effective compounds showed IC50 values in the low micromolar range when tested against different serotypes .

Anticancer Studies

Research on anticancer properties revealed that derivatives of 1,3,4-oxadiazoles exhibited significant growth inhibition across various cancer cell lines. For instance:

| Compound | Cell Line | % Inhibition |

|---|---|---|

| Compound A | T-47D (Breast Cancer) | 90.47% |

| Compound B | SK-MEL-5 (Melanoma) | 84.32% |

| Compound C | HCT116 (Colon Cancer) | 81.58% |

These findings suggest that the structural features of oxadiazoles are critical for their biological activity .

Q & A

Basic: How can synthetic protocols for this compound be optimized for higher yield and purity?

Methodological Answer:

Optimization involves systematic variation of reaction parameters. Key factors include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) are preferred for their ability to stabilize intermediates .

- Temperature Control : Reactions often proceed at 80–100°C to balance kinetics and side-product formation .

- Catalysts : Acidic or basic catalysts (e.g., triethylamine, iodine) enhance cyclization efficiency .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity (>95%) .

Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure with -/-NMR .

Basic: What spectroscopic techniques are most reliable for structural elucidation?

Methodological Answer:

A multi-technique approach is critical:

- NMR Spectroscopy : -NMR identifies protons on aromatic rings (δ 6.8–7.3 ppm for thiophene/furan) and carboxamide NH (δ ~11.9 ppm) . -NMR confirms carbonyl (δ ~160–170 ppm) and heterocyclic carbons .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H] at m/z 331.39) .

- IR Spectroscopy : Detects C=O stretching (~1650 cm) and N-H bending (~1550 cm) .

Advanced: How do structural modifications influence anticancer activity in related compounds?

Methodological Answer:

Structure-activity relationship (SAR) studies reveal:

- Thiophene vs. Pyridine Substitution : Thiophene enhances π-π stacking with DNA, increasing cytotoxicity (IC values: 2–10 µM in MCF-7 cells) .

- Methyl Groups on Furan : 2,5-Dimethyl substitution improves metabolic stability by reducing oxidation .

- Oxadiazole Linkers : 1,3,4-Oxadiazole increases rigidity, improving target binding affinity compared to 1,2,4-triazoles .

Validate via MTT assays (72-hour exposure, HeLa/MCF-7 cells) and molecular docking (PDB: 1M17 for topoisomerase II) .

Advanced: What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

Discrepancies often arise from:

- Cell Line Variability : Test across multiple lines (e.g., HepG2 vs. A549) to assess tissue-specific effects .

- Assay Conditions : Standardize incubation time (48 vs. 72 hours) and serum concentration (e.g., 10% FBS) .

- Compound Purity : Re-test batches with HPLC purity <95% to exclude impurity-driven artifacts .

Use dose-response curves (0.1–100 µM) and statistical tools (e.g., ANOVA) to validate reproducibility .

Advanced: How can crystallographic data enhance mechanistic understanding?

Methodological Answer:

X-ray crystallography (via SHELXL ):

- Determine Binding Modes : Resolve interactions between the oxadiazole moiety and catalytic residues (e.g., hydrogen bonds ≤3.0 Å) .

- Twinning Analysis : Identify crystal twinning (common in heterocyclic compounds) using Hooft parameter (|Y| ≤ 0.06) .

- Electron Density Maps : Locate disordered solvent molecules (e.g., DMSO) to refine occupancy .

Advanced: What methodologies assess solubility for in vivo studies?

Methodological Answer:

Address poor aqueous solubility via:

- Co-solvent Systems : Test DMSO:PBS (1:9 v/v) or cyclodextrin inclusion complexes .

- Salt Formation : Synthesize hydrochloride salts (pH 4–5) to enhance solubility .

- Prodrug Design : Introduce hydroxyl groups (e.g., 2-hydroxyethyl) for increased polarity .

Quantify solubility via shake-flask method (24-hour equilibrium, HPLC quantification) .

Advanced: How to design enzyme inhibition assays targeting carbonic anhydrase?

Methodological Answer:

- Enzyme Source : Use recombinant human CA IX (hypoxia-inducible isoform) .

- Substrate : 4-Nitrophenyl acetate (hydrolysis monitored at 400 nm) .

- IC Determination : Pre-incubate compound (0.1–50 µM) with enzyme (15 min, 25°C) .

Compare to acetazolamide (reference inhibitor) and validate via Lineweaver-Burk plots for competitive/non-competitive inhibition .

Advanced: How can computational modeling guide lead optimization?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to predict binding poses (grid size: 60×60×60 Å, exhaustiveness=20) .

- ADMET Prediction : SwissADME estimates logP (<3 for oral bioavailability) and CYP450 inhibition .

- MD Simulations : GROMACS (50 ns trajectories) assesses stability of ligand-receptor complexes (RMSD ≤2.0 Å) .

Advanced: What analytical workflows confirm metabolic stability?

Methodological Answer:

- Microsomal Incubation : Use rat liver microsomes (1 mg/mL) with NADPH (1 mM, 37°C, 60 min) .

- LC-MS/MS Analysis : Monitor parent compound depletion (e.g., t >60 min indicates stability) .

- Metabolite ID : High-resolution MS/MS fragments (e.g., m/z 347.39 for hydroxylated metabolites) .

Advanced: How to validate target engagement in cellular models?

Methodological Answer:

- Cellular Thermal Shift Assay (CETSA) : Heat shock (37–60°C) lysates to stabilize compound-bound targets .

- Western Blotting : Quantify target protein levels (e.g., PARP cleavage for apoptosis) after treatment .

- Fluorescence Polarization : Track displacement of labeled probes (e.g., FITC-ATP in kinase assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.